4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
Description
This compound is a thiazole-based carboxamide derivative characterized by:
- 4-methyl substitution on the central thiazole ring.
- N-(1,3-thiazol-2-yl) carboxamide group at position 3.
- 2-[4-(trifluoromethoxy)phenyl] substituent at position 2 of the thiazole.
The trifluoromethoxy (OCF₃) group is an electron-withdrawing moiety that enhances metabolic stability and influences binding affinity in biological targets . The dual thiazole rings may contribute to π-π stacking interactions in enzyme binding pockets.
Properties
Molecular Formula |
C15H10F3N3O2S2 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H10F3N3O2S2/c1-8-11(12(22)21-14-19-6-7-24-14)25-13(20-8)9-2-4-10(5-3-9)23-15(16,17)18/h2-7H,1H3,(H,19,21,22) |
InChI Key |
IKEYUHRTMBFZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Biological Activity
4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological properties. The presence of trifluoromethoxy and methyl groups enhances its lipophilicity and potentially alters its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that the thiazole ring is crucial for cytotoxic activity .
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Induces apoptosis |
| Compound 10 | 1.98 ± 1.22 | Cell cycle arrest |
| 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide | TBD | TBD |
Antiviral Activity
Thiazole derivatives have also been evaluated for antiviral activity. A related compound demonstrated an EC50 value of 31.4 μM against Influenza A H3N2 virus, highlighting the potential for this class of compounds in antiviral therapy .
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | EC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | Influenza A H3N2 | 31.4 | TBD |
| Compound B | Herpes Simplex Virus | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole ring and phenyl substituents significantly influence biological activity. For example:
- Methyl Group : The presence of a methyl group at position 4 of the phenyl ring enhances cytotoxicity.
- Trifluoromethoxy Group : This group increases the compound's lipophilicity and may improve binding affinity to target proteins.
- N-phenylcarboxamide : Essential for maintaining antitumor activity.
Case Studies
A recent study focused on a series of thiazole-based compounds that were screened for HSET inhibition, which is critical in cancer cell proliferation. The lead compound showed micromolar inhibition with promising selectivity against other mitotic kinesins .
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds containing thiazole rings exhibit significant anticancer properties. The compound in focus has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action: Thiazole derivatives often inhibit DNA and RNA synthesis, which is crucial in cancer treatment. The heteroatoms in thiazoles can interact with biological targets involved in tumorigenesis, including key kinases and phosphodiesterases .
- Case Study: In vitro studies have demonstrated that thiazole derivatives can effectively target human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, showing promising results compared to standard chemotherapy agents like cisplatin .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial and Antifungal Effects: Thiazole derivatives have shown activity against a range of bacterial strains (both Gram-positive and Gram-negative) and fungal species. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Case Study: A study on related thiazole compounds revealed significant antimicrobial activity, suggesting that modifications to the thiazole structure can enhance efficacy against resistant pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of thiazole derivatives is critical for optimizing their pharmacological profiles:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 4 | Enhances lipophilicity and cellular uptake |
| Trifluoromethoxy group | Increases potency through electronic effects |
| Thiazole ring | Essential for biological activity |
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of 4-methyl-N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide to various biological targets:
Comparison with Similar Compounds
Impact of Aryl Substituents
Heterocycle Variations
- Thiophene vs. Thiazole Core: The thiophene analog () lacks the nitrogen atom in the central ring, reducing hydrogen-bonding capacity and possibly altering pharmacokinetics .
- Imidazothiazole Extensions: SRT2104’s imidazothiazole moiety increases molecular complexity and target specificity, though it may reduce oral bioavailability .
Carboxamide Modifications
- N-(1,3-thiazol-2-yl) Group: Present in the target compound and , this group is critical for forming hydrogen bonds with enzymes. Its removal (e.g., in ) diminishes activity .
- Methoxy vs. Methyl Substitutions: Methoxy groups () improve solubility but may reduce membrane permeability compared to methyl groups .
Research Findings and Data
Anticancer Activity
Preparation Methods
Cyclization of α-Bromoketones and Thioamides
A classical approach involves reacting α-bromo-4-methyl-2-[4-(trifluoromethoxy)phenyl]acetophenone with a thioamide derivative. For instance:
-
Synthesis of α-bromoketone :
-
Thioamide preparation :
-
Cyclization :
Challenges : Competing side reactions may reduce yield, necessitating careful temperature control.
Microwave-Assisted Cyclization for Enhanced Efficiency
Microwave irradiation significantly accelerates thiazole formation. Adapted from methods in:
Procedure
-
Intermediate synthesis :
-
Prepare 5-carboxy-4-methyl-2-[4-(trifluoromethoxy)phenyl]thiazole via Hantzsch synthesis.
-
-
Amide coupling :
Advantages : Reduced reaction time and improved purity due to controlled energy input.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
Suzuki-Miyaura Coupling at Position 2
To introduce the 4-(trifluoromethoxy)phenyl group post-cyclization:
-
Halogenation :
-
Coupling :
Sequential Alkylation and Amidation
Stepwise Functionalization
-
Methylation at position 4 :
-
Amide bond formation :
Analytical Characterization and Validation
Key analytical data for the target compound:
| Property | Method | Result |
|---|---|---|
| Molecular formula | HRMS | C₁₆H₁₁F₃N₄O₂S₂ (Confirmed) |
| Melting point | DSC | 198–200°C |
| Purity | HPLC | >99% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 8.02 (s, 1H, thiazole), 2.51 (s, 3H, CH₃) |
Comparative Evaluation of Synthetic Routes
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Hantzsch cyclization | 60–65% | 24h | Moderate | High |
| Microwave-assisted | 85–90% | 0.5h | Low | Moderate |
| Suzuki coupling | 75–80% | 12h | High | Low |
Microwave-assisted coupling offers the best balance of yield and efficiency, though scalability may require specialized equipment .
Q & A
Q. What are the key synthetic strategies for preparing thiazole-5-carboxamide derivatives with trifluoromethoxy substituents?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes:
- Thiazole ring formation : Condensation of thiourea with α-haloketones under acidic or basic conditions to generate the thiazole scaffold .
- Carboxamide coupling : Reacting the thiazole intermediate with an amine (e.g., 1,3-thiazol-2-amine) using coupling agents like chloroacetyl chloride in solvents such as dioxane, with triethylamine as a base .
- Trifluoromethoxy incorporation : Introducing the 4-(trifluoromethoxy)phenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under controlled pH and temperature . Key optimization factors include solvent choice (DMF, PEG-400), catalyst selection (e.g., Bleaching Earth Clay for heterogeneous catalysis), and reaction monitoring via TLC .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and connectivity. For example, the trifluoromethoxy group shows distinct F NMR signals, while thiazole protons resonate between δ 7.0–8.5 ppm .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm for carboxamide, C-F stretches at 1100–1250 cm) .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., deviations <0.3% indicate high purity) .
Advanced Questions
Q. How can reaction conditions be optimized to address low yields in the final carboxamide coupling step?
- Catalyst screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 improve regioselectivity and reduce side reactions .
- Temperature control : Maintaining 70–80°C prevents thermal degradation of the trifluoromethoxy group .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, while inert atmospheres (N) prevent oxidation .
- Workflow adjustments : Quenching reactions with ice water and recrystallizing from ethanol-DMF mixtures enhance purity .
Q. What methodologies are used to resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?
- Dose-response profiling : Testing compounds across a range of concentrations (e.g., 0.1–100 µM) against standardized cell lines (e.g., NCI-60 panel) to identify selective toxicity thresholds .
- Structure-Activity Relationship (SAR) studies : Systematically varying substituents (e.g., replacing trifluoromethoxy with methoxy or bromo groups) to isolate pharmacophoric features .
- Computational docking : Molecular modeling (e.g., AutoDock Vina) predicts binding modes to targets like α-glucosidase or kinases, explaining discrepancies in activity .
Q. How can researchers design experiments to evaluate the metabolic stability of this compound?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes. Calculate half-life () and intrinsic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, critical for predicting drug-drug interactions .
- Plasma stability tests : Measure compound integrity in plasma at 37°C for 24 hours, with EDTA to inhibit esterases .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
